molecular formula C5H7BF3KN2 B13477805 Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate

Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate

Cat. No.: B13477805
M. Wt: 202.03 g/mol
InChI Key: GCFTUACSFUXHCN-UHFFFAOYSA-N
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Description

Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide is a chemical compound with the molecular formula C15H22BKN6. It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluoroborate moiety. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide typically involves the reaction of 1,3-dimethylpyrazole with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium base, which facilitates the formation of the desired product. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide may involve large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoroborate moiety can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazole compounds.

Scientific Research Applications

Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can catalyze different chemical reactions. The trifluoroborate moiety can participate in nucleophilic substitution reactions, making the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride
  • Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate
  • Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide

Uniqueness

Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the trifluoroborate moiety. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields of research.

Properties

Molecular Formula

C5H7BF3KN2

Molecular Weight

202.03 g/mol

IUPAC Name

potassium;(2,5-dimethylpyrazol-3-yl)-trifluoroboranuide

InChI

InChI=1S/C5H7BF3N2.K/c1-4-3-5(6(7,8)9)11(2)10-4;/h3H,1-2H3;/q-1;+1

InChI Key

GCFTUACSFUXHCN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=NN1C)C)(F)(F)F.[K+]

Origin of Product

United States

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